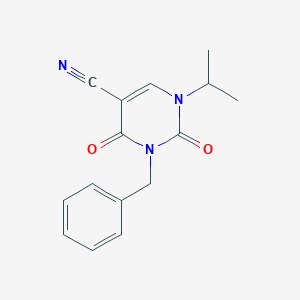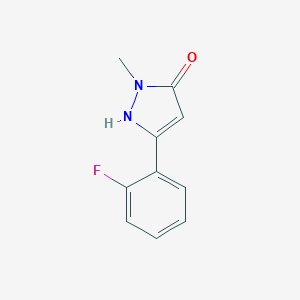
5-(2-fluorophenyl)-2-methyl-2H-pyrazol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives involves multistep chemical reactions, including condensation, cyclization, and substitution reactions. For example, the synthesis and structural characterization of isostructural compounds with related fluorophenyl and pyrazolyl components have been demonstrated, showing high yields and the suitability for structure determination by single-crystal diffraction (Kariuki et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including fluorophenyl groups, has been extensively studied. Single crystal X-ray diffraction techniques have been employed to determine the planarity and the orientation of fluorophenyl groups relative to the pyrazole core. For instance, the molecular structure and vibrational frequencies of a closely related compound were analyzed, highlighting the planar nature of the molecule and the perpendicular orientation of the fluorophenyl groups (Mary et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of "5-(2-fluorophenyl)-2-methyl-2H-pyrazol-3-ol" and its derivatives can be attributed to the functional groups present in the molecule. For example, the presence of fluorine atoms significantly influences the molecule's reactivity towards nucleophilic and electrophilic attacks, as indicated by molecular electrostatic potential map analyses (Mary et al., 2015).
Physical Properties Analysis
The physical properties, including crystalline structure and stability, are crucial for understanding the behavior of this compound under various conditions. The crystal packing, hydrogen bonding interactions, and non-covalent interactions play a significant role in the stability of the compound's crystalline form (Kariuki et al., 2021).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various chemical agents, are determined by the compound's molecular structure. The presence of electron-withdrawing fluorine atoms affects the electron density distribution within the molecule, influencing its chemical properties and reactivity (Mary et al., 2015).
Propriétés
IUPAC Name |
5-(2-fluorophenyl)-2-methyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-13-10(14)6-9(12-13)7-4-2-3-5-8(7)11/h2-6,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYBKGDDEXLCRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-fluorophenyl)-2-methyl-2H-pyrazol-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

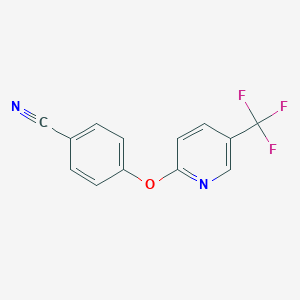
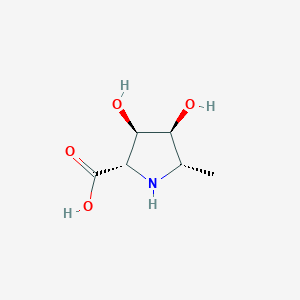
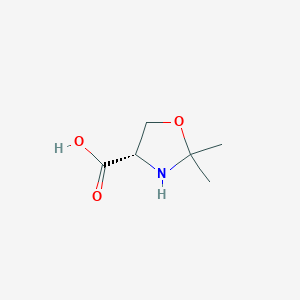
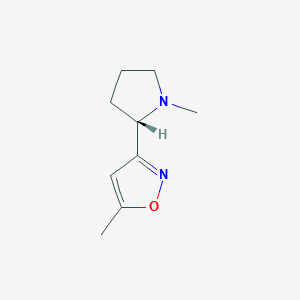
![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B61372.png)
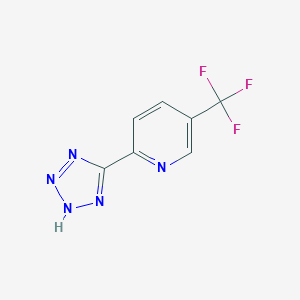
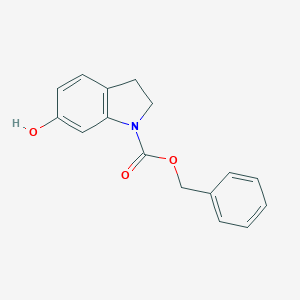
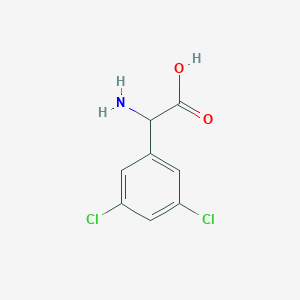
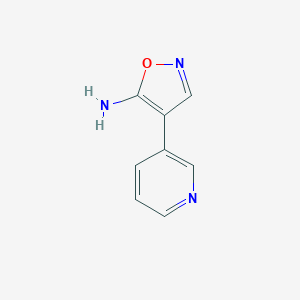
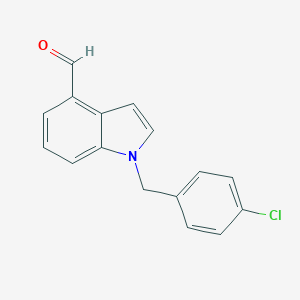
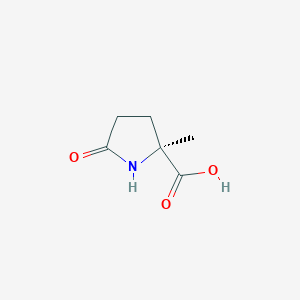
![(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B61386.png)

